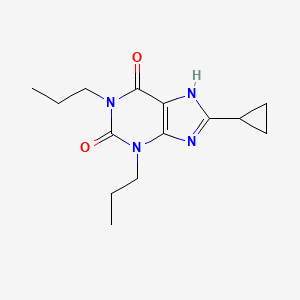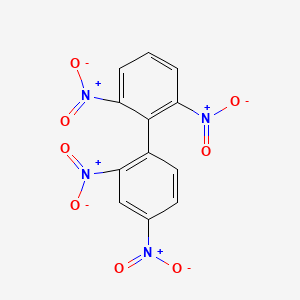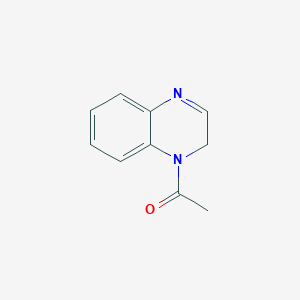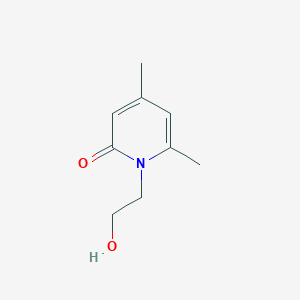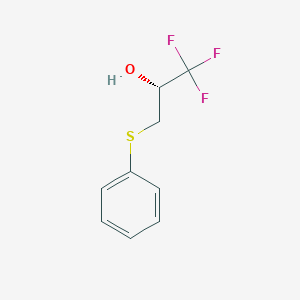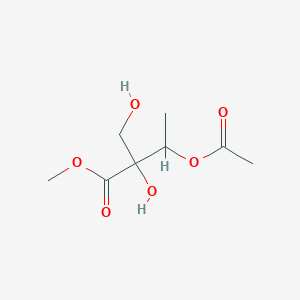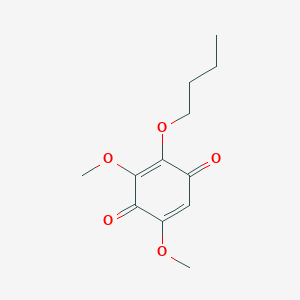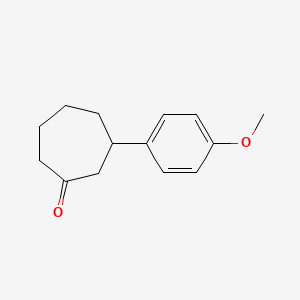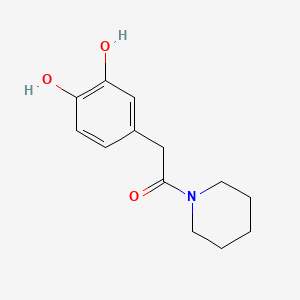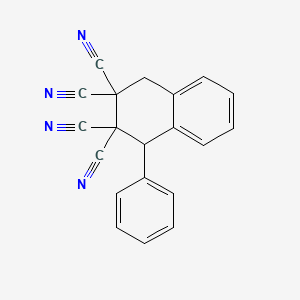
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a dihydronaphthalene core with four cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes with varying degrees of saturation.
Aplicaciones Científicas De Investigación
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the primary molecular targets.
Comparación Con Compuestos Similares
- 1-Phenyl-3,4-dihydronaphthalene
- 1,2-Dihydro-4-phenylnaphthalene
- 1-Phenyl-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to these similar compounds, 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
110569-38-5 |
|---|---|
Fórmula molecular |
C20H12N4 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
1-phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile |
InChI |
InChI=1S/C20H12N4/c21-11-19(12-22)10-16-8-4-5-9-17(16)18(20(19,13-23)14-24)15-6-2-1-3-7-15/h1-9,18H,10H2 |
Clave InChI |
DUCSFKQKRVCQLU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C(C1(C#N)C#N)(C#N)C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


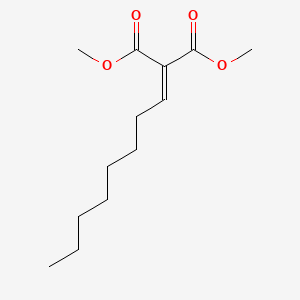
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
